5-Fluoro-4-metil-3-nitropiridin-2-amina

Descripción general

Descripción

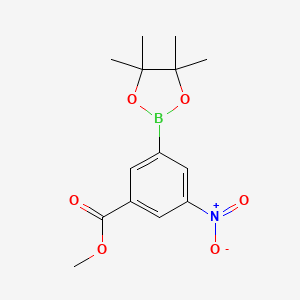

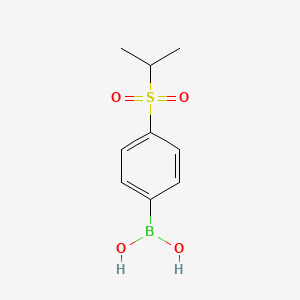

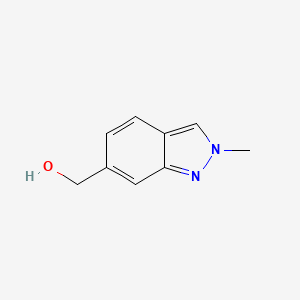

5-Fluoro-4-methyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C6H6FN3O2 and a molecular weight of 171.13 g/mol. It is used for experimental and research purposes .

Synthesis Analysis

The synthesis of nitropyridine derivatives, such as 5-Fluoro-4-methyl-3-nitropyridin-2-amine, often involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion then reacts with SO2/HSO3– in water to yield 3-nitropyridine . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Molecular Structure Analysis

The crystal structure of 2-amino-4-methyl-3-nitropyridine, a compound similar to 5-Fluoro-4-methyl-3-nitropyridin-2-amine, has been elucidated .Chemical Reactions Analysis

Nitropyridines, including 5-Fluoro-4-methyl-3-nitropyridin-2-amine, undergo various reactions. For instance, 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Aplicaciones Científicas De Investigación

Preparación de la Mezcla de Matriz

“5-Fluoro-4-metil-3-nitropiridin-2-amina” puede utilizarse en la preparación de mezclas de matrices necesarias para el análisis directo de tejidos de péptidos . Esta aplicación es particularmente importante en la investigación proteómica, donde la comprensión del comportamiento de los péptidos puede proporcionar información sobre la función de las proteínas.

Reactivo Bioquímico

Este compuesto puede servir como reactivo bioquímico . Como tal, puede utilizarse como material biológico o compuesto orgánico para la investigación relacionada con las ciencias de la vida. Esta amplia aplicación permite su uso en varios experimentos que involucran sistemas biológicos.

Síntesis de Derivados

“this compound” puede utilizarse en la síntesis de sus derivados . Por ejemplo, se utilizó en la síntesis de 2-amino-5-hidroxi-4-metil-3-nitropiridina, 2-amino-4-hidroximetil-3-nitropiridina y 2-amino-4-metil-3-nitropiridina-1-óxido mediante biotransformación por Cunninghamella elegans ATCC 26269 .

Avances en Múltiples Disciplinas

Debido a sus propiedades únicas, “this compound” es una herramienta valiosa en varios campos, permitiendo avances y descubrimientos en múltiples disciplinas. Si bien los detalles específicos no se describen, esto sugiere una amplia gama de aplicaciones potenciales en la investigación científica.

Uso Experimental / de Investigación

Alfa Chemistry ofrece “this compound” para uso experimental / de investigación . Esto indica que se utiliza comúnmente en entornos de laboratorio para una variedad de experimentos, lo que enfatiza aún más su importancia en la investigación científica.

Estudio de Compuestos Orgánicos

Como compuesto orgánico con la fórmula química C6H6FN3O2, “this compound” puede utilizarse en el estudio de la química orgánica . Esto puede incluir investigaciones sobre su reactividad, estabilidad y potencial para formar nuevos compuestos.

Safety and Hazards

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

5-Fluoro-4-methyl-3-nitropyridin-2-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to undergo biotransformation by the fungus Cunninghamella elegans, resulting in the formation of several metabolites, including 2-amino-5-hydroxy-4-methyl-3-nitropyridine, 2-amino-4-hydroxymethyl-3-nitropyridine, and 2-amino-4-methyl-3-nitropyridine-1-oxide . These interactions suggest that 5-Fluoro-4-methyl-3-nitropyridin-2-amine can be metabolized by specific enzymes, leading to the formation of hydroxylated and oxidized derivatives.

Cellular Effects

The effects of 5-Fluoro-4-methyl-3-nitropyridin-2-amine on various types of cells and cellular processes are of particular interest. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the biotransformation products of 5-Fluoro-4-methyl-3-nitropyridin-2-amine may interact with cellular enzymes, leading to changes in metabolic pathways and the regulation of gene expression . These interactions can result in alterations in cellular processes, such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 5-Fluoro-4-methyl-3-nitropyridin-2-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s nitro group is known to undergo a [1,5] sigmatropic shift, which can lead to the formation of different isomers and derivatives . These structural changes can affect the compound’s ability to bind to specific enzymes and proteins, thereby modulating their activity. Additionally, the hydroxylated and oxidized metabolites of 5-Fluoro-4-methyl-3-nitropyridin-2-amine may further influence enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro-4-methyl-3-nitropyridin-2-amine can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound can undergo biotransformation, resulting in the formation of various metabolites over time . These metabolites may have different biological activities and can influence cellular processes in distinct ways. The stability of 5-Fluoro-4-methyl-3-nitropyridin-2-amine and its degradation products can also impact its long-term effects on cells and tissues.

Dosage Effects in Animal Models

The effects of 5-Fluoro-4-methyl-3-nitropyridin-2-amine can vary with different dosages in animal models. At lower doses, the compound may exhibit specific biological activities, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, 5-Fluoro-4-methyl-3-nitropyridin-2-amine may induce toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects highlight the importance of determining the optimal dosage range for therapeutic applications.

Metabolic Pathways

5-Fluoro-4-methyl-3-nitropyridin-2-amine is involved in various metabolic pathways, including those mediated by specific enzymes and cofactors. The compound’s biotransformation by Cunninghamella elegans results in the formation of hydroxylated and oxidized metabolites, which can further participate in metabolic reactions . These metabolic pathways may involve the interaction of 5-Fluoro-4-methyl-3-nitropyridin-2-amine with enzymes such as cytochrome P450, leading to changes in metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 5-Fluoro-4-methyl-3-nitropyridin-2-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s chemical structure allows it to be transported across cell membranes and distributed to various cellular compartments . Additionally, the binding of 5-Fluoro-4-methyl-3-nitropyridin-2-amine to specific proteins can affect its localization and accumulation within cells, thereby influencing its biological activity.

Subcellular Localization

The subcellular localization of 5-Fluoro-4-methyl-3-nitropyridin-2-amine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact the compound’s interactions with enzymes and proteins, as well as its overall biological effects. For example, the hydroxylated and oxidized metabolites of 5-Fluoro-4-methyl-3-nitropyridin-2-amine may exhibit different subcellular localizations, leading to distinct biological activities.

Propiedades

IUPAC Name |

5-fluoro-4-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBDERXAUBXSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1F)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652042 | |

| Record name | 5-Fluoro-4-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917918-86-6 | |

| Record name | 5-Fluoro-4-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Aminoethyl)phenyl]diethylamine dihydrobromide](/img/structure/B1387048.png)

![N-Methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine](/img/structure/B1387049.png)

![Imidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B1387057.png)

![4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine](/img/structure/B1387060.png)